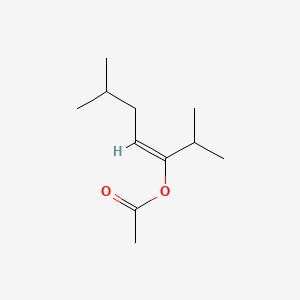

1-Isopropyl-4-methylpent-1-enyl acetate

Description

General Context of Vinyl Esters in Synthetic Organic Chemistry

Vinyl esters, a class of organic compounds characterized by an ester group attached to a vinyl group, hold a significant position in the realm of synthetic organic chemistry. These compounds are not to be confused with vinyl ester resins, which are produced by the esterification of an epoxy resin with acrylic or methacrylic acids. wikipedia.org In the context of fine chemical synthesis, vinyl esters are valuable intermediates and reagents. Their utility stems from the reactivity of the carbon-carbon double bond, which can participate in a wide array of chemical transformations.

Vinyl esters serve as effective vinylating agents for various substrates. mdpi.com They are considered green alternatives to vinyl bromide for the synthesis of monosubstituted alkenes through transition-metal-catalyzed reactions. mdpi.com The reactivity of vinyl esters allows for their use in cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Furthermore, vinyl esters, particularly vinyl acetates, are employed in transvinylation reactions to produce vinyl ethers, with iridium complexes being popular catalysts for this transformation. mdpi.com The versatility of vinyl esters makes them crucial building blocks in the synthesis of complex molecules.

Historical Development of Enol Acetate (B1210297) Chemistry and Analogous Structures

Enol acetates are a specific type of vinyl ester and are the enol forms of ketones and aldehydes that have been "trapped" by acetylation. The study of enol acetates is intrinsically linked to the broader field of keto-enol tautomerism, a concept that describes the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (a compound containing a hydroxyl group attached to a double-bonded carbon). wikipedia.orgbritannica.com While for many simple aldehydes and ketones the keto form is overwhelmingly favored, the enol can be trapped as a more stable derivative, such as an enol acetate. britannica.com

Historically, the synthesis of enol acetates has been achieved through various methods. A common laboratory-scale preparation involves the reaction of a ketone with acetic anhydride (B1165640) and an acid catalyst, such as perchloric acid. researchgate.net For instance, isopropenyl acetate is prepared commercially via a sulfuric acid-catalyzed reaction between acetone (B3395972) and ketene (B1206846). researchgate.net The development of methods for the regioselective preparation of enol acetates from both aryl and aliphatic ketones has been a long-standing area of research. nih.gov

The reactivity of enol acetates has been explored over the years, revealing their utility as versatile intermediates. Early work demonstrated their use in reactions like the synthesis of 1,3-dicarbonyl compounds. acs.org The ability to generate a specific enolate equivalent under neutral or mildly acidic conditions makes enol acetates valuable precursors in organic synthesis. The development of transition-metal-catalyzed reactions has further expanded the synthetic utility of enol acetates, allowing for transformations that were not previously possible.

Contemporary Significance and Research Trajectories in Organic Synthesis

In modern organic synthesis, enol acetates continue to be of great importance due to their versatility and utility in a variety of chemical transformations. researchgate.net They are recognized as valuable intermediates for producing chiral alcohols and acetates with high enantiomeric excess, often employing biocatalysts like lipases. researchgate.net

Current research is actively exploring new applications and reaction methodologies involving enol acetates. One significant area of focus is their use in asymmetric catalysis. For example, a highly versatile enantioselective intermolecular Tsuji allylation has been developed using prochiral enol acetates as substrates to generate α-quaternary stereocenters. nih.gov This methodology is noteworthy for its convergent approach, which allows for rapid diversification and the synthesis of analogues. nih.gov

Furthermore, electrochemical methods are being developed for the functionalization of enol acetates. Efficient intermolecular alkoxylation reactions of various enol acetates with different alcohols have been achieved through electrochemical processes, providing a valuable route to α-alkoxylated carbonyl compounds. acs.org Another area of contemporary interest is the use of enol acetates in photoredox catalysis. For instance, a photoredox-assisted α-acylation of enol acetates with acyl chlorides has been reported, leading to the synthesis of 1,3-diketones under mild conditions. researchgate.net

The development of sustainable and efficient synthetic methods is a major trend in chemical research. In this context, the use of enol acetates in enzyme-catalyzed reactions is gaining traction. For example, lipases have been used in tandem with organic bases to catalyze aldol (B89426) reactions using vinyl and isopropenyl acetates. researchgate.net These biocatalytic approaches offer mild reaction conditions, high yields, and the potential for catalyst recycling. researchgate.net

The following table provides a summary of selected modern synthetic applications of enol acetates:

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Enantioselective Tsuji Allylation | Prochiral enol acetate, allylic alkoxide, PHOX ligand | α-Quaternary stereocenters | nih.gov |

| Electrochemical Alkoxylation | Enol acetate, free alcohol | α-Alkoxylated ketones | acs.org |

| Photoredox α-Acylation | Enol acetate, acyl chloride, Ir(ppy)3 | 1,3-Diketones | researchgate.net |

| Biocatalytic Aldol Reaction | Vinyl/isopropenyl acetate, lipase (B570770), organic base | Cross-aldol products | researchgate.net |

While specific research on 1-Isopropyl-4-methylpent-1-enyl acetate is not widely available in the scientific literature, its structure as an enol acetate of 4-methyl-2-hexanone (B86756) suggests that it would be amenable to the types of transformations described above. The isopropyl and isobutyl groups flanking the enol acetate functionality would influence its reactivity due to steric and electronic effects, a common consideration in the application of enol acetates in synthesis.

Structure

3D Structure

Properties

CAS No. |

94291-79-9 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-2,6-dimethylhept-3-en-3-yl] acetate |

InChI |

InChI=1S/C11H20O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h7-9H,6H2,1-5H3/b11-7+ |

InChI Key |

AYKLIRYFVQAMPD-YRNVUSSQSA-N |

Isomeric SMILES |

CC(C)C/C=C(\C(C)C)/OC(=O)C |

Canonical SMILES |

CC(C)CC=C(C(C)C)OC(=O)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Isopropyl 4 Methylpent 1 Enyl Acetate

Catalytic Strategies for Enol Acetate (B1210297) Formation

Catalytic methods offer an atom-economical and often milder alternative to stoichiometric reactions for the synthesis of enol acetates. These strategies can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Approaches

Transition metals, with their diverse reactivity, have been extensively employed in the formation of carbon-carbon and carbon-oxygen bonds. Their application in the synthesis of enol acetates, particularly from hindered ketones, is a field of ongoing research.

Palladium complexes are renowned for their versatility in cross-coupling reactions and have been successfully applied to the synthesis of enol acetates. The general mechanism involves the formation of a palladium enolate intermediate, which then undergoes acylation. For a sterically hindered ketone like diisopropyl ketone, the choice of ligand is crucial to facilitate the reaction. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity of the palladium center.

A plausible pathway for the palladium-catalyzed synthesis of 1-isopropyl-4-methylpent-1-enyl acetate from diisopropyl ketone would involve the reaction of the ketone with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a palladium catalyst and a suitable base.

Table 1: Plausible Conditions for Palladium-Catalyzed Synthesis of this compound

| Catalyst Precursor | Ligand | Base | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | NaH | Acetic Anhydride | Toluene | 80-100 | Moderate to Good |

| [Pd(allyl)Cl]₂ | XPhos | KHMDS | Acetyl Chloride | Dioxane | 60-80 | Moderate to Good |

Note: The data in this table is representative of typical conditions for palladium-catalyzed enol acetate synthesis from hindered ketones and should be considered as a starting point for optimization for the specific synthesis of this compound.

While palladium catalysis is well-established, other transition metals have also shown promise in mediating the formation of enol acetates.

Ruthenium: Ruthenium complexes, in combination with a lipase (B570770), have been used for the asymmetric transformation of ketones to chiral acetates, which can involve an enol acetate intermediate. nih.govorganic-chemistry.orgnih.gov A one-pot process using a ruthenium complex under a hydrogen atmosphere in the presence of an acyl donor can be envisioned for the synthesis of this compound. nih.govorganic-chemistry.orgnih.gov

Iridium: Iridium catalysts have been effectively used in the allylation of ketone enolates. While not a direct method for enol acetate synthesis, the underlying principles of forming and reacting metal enolates are relevant. Modification of these systems to intercept the iridium enolate with an acetylating agent could provide a viable route.

Rhodium: Rhodium complexes are known to catalyze a variety of organic transformations. Their application in the direct acylation of ketone enolates to form enol acetates, particularly for hindered substrates, is an area of potential development.

Table 2: Overview of Other Potential Metal Catalysts for this compound Synthesis

| Metal | Catalyst System | Potential Acylating Agent | Key Features |

|---|---|---|---|

| Ruthenium | Ru-complex / Lipase | 4-Chlorophenyl acetate | One-pot chemoenzymatic approach nih.govorganic-chemistry.orgnih.gov |

| Iridium | [Ir(COD)Cl]₂ / Ligand | Acetic Anhydride | Potential for high regioselectivity |

| Rhodium | [Rh(COD)Cl]₂ / Ligand | Acetyl Chloride | Versatile catalyst with tunable reactivity |

Note: This table presents potential catalytic systems based on known reactivity patterns. Specific conditions for the synthesis of this compound would require experimental validation.

Organocatalytic Routes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a metal-free alternative. For the synthesis of enol acetates, N-heterocyclic carbenes (NHCs) have shown significant promise. NHCs can activate acylating agents, facilitating the acylation of ketone enolates.

In a proposed organocatalytic route for this compound, an NHC catalyst would react with an acetylating agent to form a reactive acyl-azolium intermediate. This intermediate would then be susceptible to nucleophilic attack by the enolate of diisopropyl ketone, generated in situ by a suitable base.

Table 3: Hypothetical Organocatalytic Synthesis of this compound

| Organocatalyst | Base | Acetylating Agent | Solvent | Temperature (°C) | Anticipated Yield |

|---|---|---|---|---|---|

| Imidazolium salt | DBU | Acetic Anhydride | THF | Room Temperature | Moderate |

| Triazolium salt | K₂CO₃ | Acetyl Chloride | CH₂Cl₂ | 0 to Room Temp | Moderate to Good |

Note: This table outlines a potential organocatalytic approach. The efficiency of such a system for the sterically demanding diisopropyl ketone would need to be experimentally determined.

Enzymatic and Biocatalytic Syntheses

Enzymes, as highly specific and efficient catalysts, offer a green and often highly selective approach to organic synthesis. Lipases are particularly well-suited for acylation reactions, including the formation of enol acetates. The reaction typically involves the use of an acyl donor, such as vinyl acetate or isopropenyl acetate, which can undergo transesterification with the enol form of the ketone.

For the synthesis of this compound, a lipase-catalyzed process would involve the equilibrium between diisopropyl ketone and its enol tautomer. The lipase would then catalyze the acetylation of the enol using a suitable acyl donor. The irreversibility of the subsequent tautomerization of the unreacted enol back to the ketone can drive the reaction towards the formation of the enol acetate.

Table 4: Potential Enzymatic Synthesis of this compound

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Potential Outcome |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 40-50 | Moderate conversion |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl ether | 30-40 | Moderate conversion |

Note: The success of this biocatalytic approach would be highly dependent on the substrate specificity of the lipase for the sterically hindered diisopropyl ketone.

Stoichiometric and Non-Catalytic Synthetic Pathways

Prior to the widespread adoption of catalytic methods, stoichiometric reagents were the primary means for synthesizing enol acetates. These methods often require harsher reaction conditions and generate more waste but can be effective for certain substrates.

A common stoichiometric method for the preparation of enol acetates involves the treatment of a ketone with a strong acid catalyst, such as perchloric acid or p-toluenesulfonic acid, in the presence of a large excess of acetic anhydride. The strong acid promotes the formation of the enol, which is then trapped by the acetic anhydride. For a hindered ketone like diisopropyl ketone, this method may require elevated temperatures and prolonged reaction times to achieve a reasonable yield.

Another classical approach involves the use of ketene (B1206846), a highly reactive species that can directly acetylate the enol form of a ketone. However, the hazardous nature of ketene limits its widespread use in a laboratory setting.

Table 5: Stoichiometric Synthesis of this compound

| Reagents | Catalyst/Promoter | Solvent | Temperature (°C) | Reported Yields (General) |

|---|---|---|---|---|

| Acetic Anhydride | Perchloric Acid (catalytic) | None (neat) | 100-140 | Variable, often moderate |

| Isopropenyl Acetate | p-Toluenesulfonic Acid | None (neat) | Reflux | Good to Excellent |

| Acetic Anhydride | Montmorillonite (B579905) KSF Clay | None (neat) | Room Temp to 140 | Good to Excellent |

Note: The yields are general for enol acetate synthesis and may be lower for the sterically hindered diisopropyl ketone.

Direct Acylation Procedures

Direct acylation of the enolate of 4-methyl-1-isopropylpentan-2-one is a primary route to this compound. The regioselectivity of this reaction—that is, the position of the double bond in the resulting enol acetate—is critically dependent on whether the kinetic or thermodynamic enolate is formed and trapped. udel.edufiveable.memasterorganicchemistry.commit.edu

The kinetic enolate is formed faster and results from the deprotonation of the less sterically hindered α-carbon. For 4-methyl-1-isopropylpentan-2-one, this would be the methyl group, leading to the formation of the less substituted enolate. These conditions typically involve a strong, bulky, non-nucleophilic base at low temperatures, such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C. udel.eduyoutube.com Trapping this enolate with acetic anhydride would yield the corresponding kinetic enol acetate.

Conversely, the thermodynamic enolate is the more stable enolate and is favored under conditions that allow for equilibrium between the possible enolates. This typically involves a weaker base, a protic solvent, or higher reaction temperatures. udel.edumasterorganicchemistry.com For 4-methyl-1-isopropylpentan-2-one, the thermodynamic enolate would be the more substituted one, with the double bond between the carbonyl carbon and the isopropyl-bearing carbon. The use of reagents like sodium acetate in acetic anhydride at elevated temperatures would favor the formation of the thermodynamic product, this compound.

Several catalytic methods have been developed for the direct acylation of ketones. For instance, the use of a combination of a lipase and a ruthenium complex can catalyze the asymmetric transformation of ketones to chiral acetates, which proceeds through an enol acetate intermediate. organic-chemistry.orgnih.gov While this method is primarily aimed at producing chiral alcohols, the underlying principle of catalytic enol acetate formation is relevant.

Table 1: Conditions for Regioselective Enolate Formation

| Enolate Type | Typical Conditions | Resulting Product from 4-methyl-1-isopropylpentan-2-one |

| Kinetic | LDA, THF, -78 °C | Less substituted enol acetate |

| Thermodynamic | NaOAc, Ac₂O, heat | This compound |

Indirect Routes via Functional Group Interconversions

Indirect routes to this compound involve the transformation of other functional groups into the desired enol acetate. One common strategy is the conversion of an α-haloketone. For example, the corresponding α-bromoketone of 4-methyl-1-isopropylpentan-2-one could be treated with a base to induce elimination, followed by trapping with an acetate source.

Another indirect method involves the isomerization of a propargyl acetate. While not directly applicable to this specific target, the principle of skeletal rearrangement to form enol acetates is a known synthetic strategy. More relevantly, the reaction of a suitable alkyne with a carboxylic acid in the presence of a ruthenium or iridium catalyst can yield enol esters. rsc.org For the synthesis of this compound, this would require a specifically substituted alkyne precursor.

Stereoselective and Enantioselective Synthesis of Enol Acetate Frameworks

The synthesis of enol acetates with defined stereochemistry is a significant area of research, particularly for creating chiral building blocks for more complex molecules.

Diastereoselective Control in Enol Acetate Formation

Diastereoselective control in the formation of this compound refers to the selective formation of either the (E)- or (Z)-isomer of the double bond. The stereochemical outcome of enolate acylation can be influenced by the nature of the base, the solvent, and the acylating agent. For acyclic systems, achieving high diastereoselectivity can be challenging. However, certain reagents and conditions have been shown to favor one isomer over the other. For instance, in related systems, the use of specific metal enolates (e.g., tin(II) enolates) has demonstrated high levels of stereocontrol in aldol (B89426) reactions, a principle that can be extended to acylation.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, if the molecule were to possess a chiral center, enantioselective methods would be employed. The precursor ketone, 4-methyl-1-isopropylpentan-2-one, is prochiral, meaning it can be converted into a chiral product.

Several strategies for the enantioselective synthesis of chiral molecules from prochiral ketones have been developed:

Catalytic Asymmetric Reduction: While this method typically leads to chiral alcohols, it can be part of a sequence to generate chiral enol acetate derivatives. researchgate.netnih.gov

Catalytic Enantioselective Alkylation: This involves the reaction of a prochiral enolate with an electrophile in the presence of a chiral catalyst to create a new stereocenter. wiley-vch.de

Enantioselective Protonation: A prochiral enolate can be protonated by a chiral proton source to generate a chiral ketone, which could then be converted to the enol acetate. nih.gov

Catalytic Enantioselective Acylation: This is the most direct approach, where a prochiral enolate is acylated using a chiral catalyst to produce a chiral enol acetate directly. While challenging, methods using chiral phosphine ligands with copper(I) catalysts have shown promise in the related α-arylation of ketones. acs.org

A combination of a lipase and a ruthenium complex has been shown to catalyze the asymmetric transformation of enol acetates or ketones into chiral acetates with high yields and optical purities. organic-chemistry.orgnih.gov This concerted catalytic system offers a pathway to chiral acetates from ketones via enol acetate intermediates.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical processes that are environmentally benign. Key principles include atom economy, use of renewable feedstocks, and catalysis. jocpr.com

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com Reactions with high atom economy are desirable as they generate less waste.

The direct acylation of 4-methyl-1-isopropylpentan-2-one with acetic anhydride to form this compound and acetic acid is a relatively atom-economical process.

Reaction: C₈H₁₆O + (CH₃CO)₂O → C₁₀H₁₈O₂ + CH₃COOH

The atom economy can be calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100

In contrast, methods involving protecting groups or multi-step syntheses often have lower atom economies due to the generation of stoichiometric byproducts. Catalytic methods are generally more atom-economical as the catalyst is used in small amounts and is recycled. rsc.orgnih.govresearchgate.net The development of catalytic direct acylation methods that proceed with high selectivity and yield would be a significant step towards a greener synthesis of this compound. Furthermore, exploring the use of biomass-derived starting materials could enhance the green credentials of the synthesis. researchgate.netresearchgate.net

Solvent-Free and Aqueous Reaction Media

The elimination of volatile organic solvents (VOCs) is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to air pollution. Consequently, developing synthetic routes in solvent-free systems or benign aqueous media is a primary goal.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced reactor volume, lower processing costs, and the elimination of solvent waste streams. For the synthesis of enol acetates, several methods are being explored that avoid traditional organic solvents.

One promising approach is the use of solid acid catalysts, such as montmorillonite KSF clay, for the acetylation of ketones. researchgate.net This method involves reacting the parent ketone, in this case, 4-methyl-2-pentanone (B128772), with a stoichiometric amount of an acetylating agent like acetic anhydride in the presence of the clay catalyst at room temperature. researchgate.net The heterogeneous nature of the catalyst simplifies the work-up process, as it can be easily removed by filtration. Research on various ketones has demonstrated excellent yields with this technique. researchgate.net Microwave irradiation has also been shown to dramatically reduce reaction times for such solvent-free systems. researchgate.net

Another solvent-free strategy involves the use of isopropenyl acetate as a greener alternative to acetic anhydride. frontiersin.org In some cases, particularly with efficient catalysts, the acetylating agent itself can act as the reaction medium. frontiersin.org For instance, the vanadium-catalyzed acetylation of phenols and alcohols has been successfully carried out under solvent-free conditions. frontiersin.org Adapting this for this compound would involve the direct reaction of 4-methyl-2-pentanone with isopropenyl acetate and a suitable catalyst.

Table 1: Comparison of Solvent-Free Acetylation Methods for Enol Acetates

| Method | Catalyst | Acetylating Agent | Conditions | Advantages |

|---|---|---|---|---|

| Clay-Catalyzed Acetylation | Montmorillonite KSF | Acetic Anhydride | Room Temperature | Excellent yields, simple catalyst removal |

| Microwave-Assisted | Montmorillonite KSF | Acetic Anhydride | Microwave Irradiation | Drastically reduced reaction times |

| Vanadium-Catalyzed | VOSO₄ | Isopropenyl Acetate | 60°C | Use of a greener acetylating agent |

Aqueous Reaction Media:

Water is the most environmentally benign solvent, and its use in organic synthesis is highly desirable. While the direct acetylation of ketones to form enol acetates in water is challenging due to the hydrolytic instability of the product and reactants, innovative approaches are emerging. One strategy involves the use of phase-transfer catalysis, which facilitates the reaction between water-insoluble organic substrates and water-soluble reagents. researchgate.net For the synthesis of this compound, this could theoretically involve the reaction of the enolate of 4-methyl-2-pentanone with an acetylating agent in a biphasic system with a phase-transfer catalyst. However, the development of water-stable catalysts and reaction conditions that favor enol acetate formation over hydrolysis remains an active area of research.

Use of Renewable Reagents and Sustainable Catalysis

The principles of green chemistry also advocate for the use of renewable feedstocks and catalytic methods over stoichiometric reagents to improve atom economy and reduce waste.

Renewable Reagents:

The primary reagents for the synthesis of this compound are the ketone precursor (4-methyl-2-pentanone) and an acetyl group donor. While the ketone can be derived from various sources, the choice of acetylating agent offers significant opportunities for greening the process. Acetic anhydride, the conventional reagent, is typically derived from fossil fuels. A greener alternative is isopropenyl acetate, which can be produced from acetone (B3395972), a co-product of phenol (B47542) synthesis that can also be generated from biomass fermentation. aalto.fi Isopropenyl acetate is increasingly used in continuous-flow systems and has been demonstrated as an effective acetylating agent for a variety of substrates, including the peracetylation of crude glycerol (B35011). aalto.fi

Another green approach is the use of ethylene (B1197577) glycol diacetate (EGDA) as both a solvent and acetylating agent in lipase-mediated reactions. nih.gov This system has proven effective for producing a range of fragrant acetates from various alcohols. nih.gov

Sustainable Catalysis:

The shift from stoichiometric reagents to catalytic systems is a fundamental aspect of sustainable synthesis. For enol acetate production, this involves replacing traditional strong acids or bases with recyclable and more environmentally friendly catalysts.

Enzymatic Catalysis: Lipases are a class of enzymes that can catalyze esterification and transesterification reactions with high selectivity under mild conditions. jst.go.jp The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), is particularly advantageous as the enzyme can be easily recovered and reused for multiple reaction cycles. nih.govresearchgate.net The enzymatic synthesis of enol acetates can be achieved via the transesterification of a ketone's enol form or through the direct reaction with a suitable acyl donor. For instance, lipase-catalyzed transesterification using vinyl acetate as an acyl donor is a well-established method for producing various esters and can be applied to enol acetates. jst.go.jpresearchgate.net The synthesis of fragrant acetates has been demonstrated with high reactivity and selectivity using lipase in neat ethylene glycol diacetate. nih.gov

Table 2: Research Findings on Sustainable Catalysis for Acetate Synthesis

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Lipase (Novozym 435) | Transesterification | Citronellol, Alkyl Vinyl Ester | High yields (>99%) in solvent-free medium. | researchgate.net |

| Lipozyme 435/EGDA | Acetylation | Structurally diverse alcohols | High reactivity and selectivity; scalable synthesis of fragrant acetates. | nih.gov |

| P. fluorescens Lipase | Transesterification | Geraniol, Vinyl Acetate | Yields up to 99% in a solvent-free system; catalyst reusable for multiple cycles. | jst.go.jp |

| Montmorillonite KSF Clay | Acetylation | Ketones, Acetic Anhydride | Excellent yields at room temperature under solvent-free conditions. | researchgate.net |

The application of these advanced methodologies to the synthesis of this compound holds the promise of developing a manufacturing process that is not only efficient but also aligns with the principles of green and sustainable chemistry.

Iii. Mechanistic Investigations of Chemical Transformations Involving 1 Isopropyl 4 Methylpent 1 Enyl Acetate

Electrophilic Addition Reactions to the Enol Acetate (B1210297) Double Bond

Enol acetates, serving as electron-rich alkenes, are susceptible to attack by various electrophiles. The double bond in 1-isopropyl-4-methylpent-1-enyl acetate can react with electrophiles, leading to the formation of new single bonds. The outcomes of these reactions, particularly in terms of which carbon of the original double bond forms a new bond with the electrophile (regioselectivity) and the spatial arrangement of the newly formed bonds (stereochemistry), are of significant mechanistic interest.

The regioselectivity of electrophilic addition to this compound is largely governed by the stability of the carbocation intermediate formed during the reaction. Addition of an electrophile (E+) to the double bond can, in principle, lead to two different carbocation intermediates.

Pathway A (Markovnikov Addition): Attack of the electrophile at the less substituted carbon (C2) results in a tertiary carbocation at C1, which is stabilized by the adjacent oxygen atom of the acetate group through resonance.

Pathway B (Anti-Markovnikov Addition): Attack at the more substituted carbon (C1) would lead to a less stable secondary carbocation at C2.

Consequently, the reaction generally proceeds via Pathway A, following Markovnikov's rule, to yield the more stable intermediate. This regioselectivity is observed in reactions such as the addition of hydrogen halides. chemistrysteps.com

The stereochemistry of the addition is influenced by the nature of the electrophile and the reaction conditions. For instance, reactions that proceed through a distinct carbocation intermediate may result in a mixture of syn and anti addition products. However, in cases like hydroboration-oxidation, the addition is typically stereospecific, leading to syn-addition products. libretexts.orglibretexts.org The steric bulk of the isopropyl and isobutyl groups in this compound can also play a significant role in directing the approach of the electrophile, potentially leading to high diastereoselectivity.

Table 1: Predicted Regio- and Stereochemical Outcomes for Electrophilic Additions to this compound

| Reaction | Electrophile | Major Regioisomer | Expected Stereochemistry |

| Hydrohalogenation | HBr | 2-Bromo-1-isopropyl-4-methylpentan-1-one | Mixture of syn and anti |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 1-Isopropyl-4-methylpentan-1-ol | Syn-addition |

| Epoxidation | m-CPBA | 1,2-epoxy-1-isopropyl-4-methylpent-1-yl acetate | Retention of stereochemistry |

Note: The outcomes in this table are predicted based on established principles of electrophilic additions to substituted alkenes and enol acetates.

Kinetic studies of electrophilic additions to enol acetates provide valuable insights into the reaction mechanism, including the nature of the transition state and the factors influencing the reaction rate. For a sterically hindered enol acetate like this compound, the rate of reaction can be significantly affected by the size of the approaching electrophile.

The formation of the enol acetate itself can be under either kinetic or thermodynamic control. libretexts.orgescholarship.orglookchem.commasterorganicchemistry.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, whereas weaker bases at higher temperatures allow for equilibration to the more stable (thermodynamic) enolate. escholarship.orgmasterorganicchemistry.com

In the context of electrophilic additions, the reaction profile would show the formation of the carbocation intermediate as the rate-determining step. The activation energy for the formation of the more stable tertiary carbocation (Pathway A) is expected to be lower than that for the formation of the secondary carbocation (Pathway B), thus explaining the observed regioselectivity. libretexts.org

Table 2: Hypothetical Kinetic Data for the Epoxidation of Substituted Enol Acetates

| Enol Acetate Substituent (R) | Relative Rate Constant (k_rel) |

| Methyl | 1.0 |

| Ethyl | 0.85 |

| Isopropyl | 0.60 |

| tert-Butyl | 0.35 |

Note: This table presents hypothetical data to illustrate the expected trend of decreasing reaction rate with increasing steric hindrance of the substituent 'R' in an analogous series of enol acetates.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While this compound itself is not primed for common pericyclic reactions like the Diels-Alder or Cope rearrangement under normal conditions, its derivatives or related structures can participate in such transformations.

The double bond of an enol acetate can potentially act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) or as a component in a [2+2] cycloaddition. masterorganicchemistry.comchemistrysteps.comwikipedia.org

[4+2] Cycloaddition: For this compound to act as a dienophile, it would react with a conjugated diene. The reactivity would be influenced by the electronic nature of the enol acetate; the electron-donating character of the acetate group makes it a relatively electron-rich dienophile. masterorganicchemistry.comchemistrysteps.com Diels-Alder reactions generally proceed faster with electron-withdrawing groups on the dienophile. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane (B1203170) rings. wikipedia.orglibretexts.orgaklectures.com Irradiation of this compound in the presence of an alkene could potentially lead to the formation of a cyclobutane derivative. These reactions often proceed through a triplet diradical intermediate. wikipedia.org

A sigmatropic rearrangement involves the migration of a sigma-bond across a pi-system. The most relevant sigmatropic rearrangement in the context of enol acetates is the Ireland-Claisen rearrangement, which is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement. chem-station.comwikipedia.orgorganic-chemistry.org However, this reaction does not apply directly to this compound but rather to its corresponding silyl (B83357) ketene (B1206846) acetal (B89532), which can be generated from the enolate. The rearrangement of this silyl ketene acetal would lead to a γ,δ-unsaturated carboxylic acid after hydrolysis. nrochemistry.comchem-station.comwikipedia.org The stereochemical outcome of the Ireland-Claisen rearrangement is highly predictable and proceeds through a chair-like transition state. escholarship.orgchem-station.comorganic-chemistry.org

Cross-Coupling and Other Organometallic Reactions

Enol acetates can be utilized as substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The most common examples are the Heck and Suzuki-Miyaura couplings.

Heck Reaction: In the Heck reaction, an unsaturated halide or triflate is coupled with an alkene in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com While the typical substrates are alkenes, enol ethers and enol acetates can also be used. The reaction of an aryl halide with this compound would be expected to introduce the aryl group at the double bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov Enol triflates, which can be synthesized from the corresponding ketones, are common coupling partners. It is also possible to directly couple enol acetates in some systems. lookchem.com The reaction of this compound with an arylboronic acid under palladium catalysis would result in the formation of an arylated alkene.

The steric hindrance around the double bond in this compound would likely necessitate the use of bulky phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle of these reactions.

Table 3: Potential Products of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Example) | Expected Product |

| Heck Reaction | This compound + Iodobenzene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-isopropyl-2-phenyl-4-methylpent-1-en-1-yl acetate |

| Suzuki-Miyaura Coupling | This compound + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-isopropyl-2-phenyl-4-methylpent-1-en-1-yl acetate |

Note: The products and conditions in this table are illustrative of potential transformations based on known Heck and Suzuki-Miyaura couplings of enol derivatives.

Carbon-Carbon Bond Forming Reactions

Extensive literature searches have revealed no specific studies detailing the mechanistic investigations of carbon-carbon bond-forming reactions involving this compound. While general principles of enolate and enol ether chemistry suggest potential reactivity in reactions such as aldol (B89426) condensations, Claisen rearrangements, or Michael additions, no experimental data or theoretical calculations for this specific substrate are available in the public domain.

Carbon-Heteroatom Bond Forming Reactions

Similarly, there is a notable absence of research focused on the mechanistic pathways of carbon-heteroatom bond formation with this compound as a substrate. One could hypothesize its participation in reactions like epoxidation, dihydroxylation, or aminohydroxylation across the double bond, or nucleophilic attack at the carbonyl carbon. However, without dedicated studies, any proposed mechanisms would be purely speculative and not based on empirical evidence for this particular compound.

Hydrolytic and Transesterification Pathways

The hydrolytic and transesterification pathways of this compound have not been specifically elucidated in the scientific literature. However, the general mechanisms for acid- and base-catalyzed hydrolysis and transesterification of esters are well-established and can be extrapolated to predict the likely behavior of this compound.

Acid-Catalyzed Mechanisms

In the presence of an acid catalyst (e.g., H₃O⁺), the hydrolysis of this compound would likely proceed through a multi-step addition-elimination mechanism. The key steps are proposed as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the Leaving Group: The protonated alcohol, 1-isopropyl-4-methylpent-1-enol, is eliminated as the leaving group, which would then tautomerize to the more stable ketone, 4-methyl-2-hexanone (B86756).

Deprotonation: The protonated acetic acid is deprotonated to regenerate the acid catalyst and form acetic acid.

For acid-catalyzed transesterification, a similar mechanism is expected, with an alcohol (R'OH) acting as the nucleophile instead of water.

Table 1: Postulated Intermediates in Acid-Catalyzed Hydrolysis

| Intermediate | Structure | Role |

| Protonated Ester | [C₁₀H₁₉O₂]⁺ | Activated electrophile |

| Tetrahedral Intermediate | C₁₀H₂₀O₃ | Key intermediate in addition-elimination |

| Protonated Leaving Group | [C₈H₁₇O]⁺ | Precursor to elimination |

Base-Catalyzed Mechanisms

Under basic conditions (e.g., in the presence of hydroxide (B78521) ions, OH⁻), the hydrolysis of this compound is anticipated to occur via a saponification mechanism. The proposed steps are:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The intermediate collapses, leading to the elimination of the 1-isopropyl-4-methylpent-1-enolate anion as the leaving group.

Protonation of the Enolate: The enolate anion is subsequently protonated by a solvent molecule (e.g., water) to form 1-isopropyl-4-methylpent-1-enol, which then tautomerizes to 4-methyl-2-hexanone.

In base-catalyzed transesterification, an alkoxide ion (R'O⁻) from another alcohol would serve as the nucleophile, attacking the ester and leading to the exchange of the alkoxy group.

Table 2: Postulated Intermediates in Base-Catalyzed Hydrolysis

| Intermediate | Structure | Role |

| Tetrahedral Alkoxide | [C₁₀H₁₉O₃]⁻ | Key intermediate in saponification |

| Enolate Anion | [C₈H₁₅O]⁻ | Leaving group |

It is crucial to reiterate that these mechanistic descriptions are based on general chemical principles and not on specific experimental data for this compound.

Iv. Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a pivotal tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 1-isopropyl-4-methylpent-1-enyl acetate (B1210297), which has a chemical formula of C₁₁H₂₀O₂, the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the proposed molecular formula, effectively ruling out other potential elemental compositions.

Table 1: Theoretical and Expected HRMS Data for 1-Isopropyl-4-methylpent-1-enyl acetate

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M]+• | C₁₁H₂₀O₂ | 184.1463 |

| [M+H]+ | C₁₁H₂₁O₂ | 185.1536 |

| [M+Na]+ | C₁₁H₂₀NaO₂ | 207.1356 |

Note: The actual observed mass may vary slightly due to instrumentation and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Assignments

¹H NMR spectroscopy provides information about the chemical environment and number of different types of protons in a molecule. The expected chemical shifts (δ) for the protons in this compound would be predicted based on their electronic environment, with signals further downfield indicating protons in closer proximity to electronegative atoms like oxygen.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also highly dependent on the local electronic structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH | ~5.5-6.0 | ~115-125 |

| 2 | C | - | ~140-150 |

| 3 | CH(isopropyl) | ~2.0-2.5 | ~30-40 |

| 4 | CH₂ | ~2.1-2.4 | ~35-45 |

| 5 | CH | ~1.7-2.1 | ~25-35 |

| 6 | CH₃ (isopropyl) | ~0.9-1.1 | ~20-25 |

| 7 | CH₃ (isopropyl) | ~0.9-1.1 | ~20-25 |

| 8 | CH₃ (on C5) | ~0.8-1.0 | ~20-25 |

| 9 | CH₃ (on C5) | ~0.8-1.0 | ~20-25 |

| 10 | C=O | - | ~168-172 |

| 11 | CH₃ (acetate) | ~2.0-2.2 | ~20-22 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

To assemble the complete molecular structure, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For instance, a cross-peak between the vinylic proton at C1 and the methine proton of the isopropyl group at C3 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems. For example, the protons of the acetate methyl group (C11) should show a correlation to the carbonyl carbon (C10), and the vinylic proton (C1) should show a correlation to the carbonyl carbon (C10).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry. For example, NOE correlations could help to establish the relative orientation of the isopropyl group and the rest of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent IR absorption would be the strong C=O stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O single bond stretch of the ester would also be observable, usually in the 1000-1300 cm⁻¹ range. The C=C stretch of the alkene would be expected around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would be observed in the 2850-3100 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with the C=C double bond often showing a strong Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1735-1750 |

| C-O (ester) | Stretch | 1000-1300 |

| C=C (alkene) | Stretch | 1640-1680 |

| =C-H (vinyl) | Stretch | 3010-3095 |

| C-H (alkyl) | Stretch | 2850-2960 |

Chromatographic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of a compound and for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be an ideal technique for purity assessment. A pure sample would exhibit a single sharp peak in the gas chromatogram. The mass spectrum associated with this peak would serve as a fingerprint, showing the molecular ion and characteristic fragmentation patterns that can further support the structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or in cases where derivatization for GC is not desirable, LC-MS provides a powerful alternative. Different reverse-phase or normal-phase columns can be used to separate the target compound from any byproducts or starting materials. The coupled mass spectrometer provides mass information for each eluting peak, aiding in their identification.

By integrating the data from these advanced analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical or biological properties.

V. Computational and Theoretical Chemistry Studies of 1 Isopropyl 4 Methylpent 1 Enyl Acetate

Reaction Mechanism Modeling and Transition State Analysis

There are no available computational studies that model the mechanisms of chemical reactions involving 1-isopropyl-4-methylpent-1-enyl acetate (B1210297). Consequently, information on the transition state structures and their associated energies, which are key to understanding reaction kinetics, is absent.

While computational data exists for structurally related but distinct compounds, the strict focus on 1-isopropyl-4-methylpent-1-enyl acetate as per the user's request precludes the inclusion of such information. The scientific community has not yet directed its computational research efforts toward this specific molecule in a manner that would allow for the detailed reporting requested.

Prediction of Reaction Pathways and Energetics

The formation and subsequent reactions of this compound can be modeled to understand the thermodynamics and kinetics of the relevant chemical processes. A primary focus of such a study would be the enolization/enolate formation leading to the acetate, as well as its subsequent reactivity, for instance, in hydrolysis or other addition reactions.

Theoretical chemists would typically employ quantum mechanical methods, most commonly Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products.

Key steps in predicting reaction pathways and energetics include:

Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface are optimized to find their lowest energy conformation.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The data below is a hypothetical representation of what a DFT study on the hydrolysis of this compound might yield, illustrating the types of energetic parameters that would be calculated.

Hypothetical Energetic Data for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactants | This compound + H₂O | 0.00 | - |

| Transition State 1 (TS1) | Nucleophilic attack of water on the carbonyl carbon | +25.3 | C-O bond forming: 2.1 Å |

| Intermediate 1 | Tetrahedral intermediate | +12.8 | - |

| Transition State 2 (TS2) | Proton transfer | +18.5 | O-H bond forming/breaking |

| Products | 4-Methyl-2-pentanone (B128772) + Acetic Acid | -8.7 | - |

Rationalization of Selectivity

The synthesis of this compound from its parent ketone, 4-methyl-2-pentanone, involves the formation of an enol or enolate intermediate. Since 4-methyl-2-pentanone is an unsymmetrical ketone, there is the potential for the formation of two different constitutional isomers of the enol acetate: the kinetic product and the thermodynamic product. Computational chemistry is instrumental in explaining and predicting which isomer is favored under specific reaction conditions.

Thermodynamic Control: Under conditions of thermodynamic control (higher temperatures, longer reaction times), the more stable product is favored. The relative stability of the possible isomers can be determined by calculating their ground-state energies. In this case, the more substituted enol acetate is typically the more stable isomer.

Kinetic Control: Under conditions of kinetic control (low temperatures, strong non-nucleophilic base, short reaction times), the product that is formed fastest is favored. This is determined by the activation energies of the competing reaction pathways. The pathway with the lower activation energy will be the dominant one.

Computational models would be used to calculate the activation energies for the deprotonation at the two different α-carbons of 4-methyl-2-pentanone, leading to the respective enolates. The transition state leading to the kinetically favored product would be lower in energy.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which can be used to confirm the identity of a synthesized compound or to interpret experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach. The process involves:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensors for each nucleus.

Converting these shielding tensors into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The following table provides a hypothetical comparison between predicted and experimental NMR chemical shifts for this compound.

Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (acetate) | 168.5 | 169.2 |

| C1 (vinylic) | 145.3 | 146.0 |

| C2 (vinylic) | 115.8 | 116.5 |

| CH (isopropyl) | 32.1 | 32.8 |

| CH₂ | 45.2 | 45.9 |

Vibrational Frequencies: Theoretical vibrational frequencies correspond to the peaks observed in an infrared (IR) spectrum. These are obtained from the frequency calculations performed after geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. Key vibrational modes for this compound would include the C=O stretch of the acetate group and the C=C stretch of the enol double bond.

Vi. Biosynthesis and Biocatalytic Transformations if Applicable to the Compound Class

Exploration of Potential Natural Occurrence and Hypothetical Biosynthetic Pathways

Currently, there is no scientific literature confirming the natural occurrence of 1-isopropyl-4-methylpent-1-enyl acetate (B1210297). Its presence in nature is therefore considered unlikely. However, considering the structural motifs of related naturally occurring esters, a hypothetical biosynthetic pathway can be postulated.

The biosynthesis of acetate esters in nature typically involves the condensation of an alcohol with an activated acetyl donor, commonly acetyl-CoA, a reaction often catalyzed by an acetyltransferase enzyme. The precursor alcohol for 1-isopropyl-4-methylpent-1-enyl acetate would be 1-isopropyl-4-methylpent-1-enol. This enol could theoretically be formed from its corresponding ketone, 1-isopropyl-4-methylpentan-2-one, through an enolization reaction. The ketone itself could be derived from the metabolism of leucine (B10760876) or related branched-chain amino acids, which can serve as precursors for branched-chain volatile compounds in plants and microorganisms.

A plausible hypothetical pathway could, therefore, involve:

Formation of the Carbon Skeleton: Biosynthesis of a C9 carbon skeleton derived from amino acid or fatty acid metabolism.

Keto-Enol Tautomerism: Enzymatic conversion of the corresponding ketone to its enol form, 1-isopropyl-4-methylpent-1-enol.

Acetylation: Acetyltransferase-mediated transfer of an acetyl group from acetyl-CoA to the hydroxyl group of the enol, yielding this compound.

It is important to emphasize that this pathway is purely speculative and serves as a theoretical framework based on established biochemical principles.

Enzyme-Catalyzed Synthesis of Enol Acetates

The enzymatic synthesis of enol acetates is a well-established field, primarily utilizing lipases for transesterification reactions. researchgate.netnih.gov These biocatalytic methods offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical synthesis.

Lipases are the most prominent class of enzymes employed for the synthesis of enol acetates. nih.gov Their ability to function in non-aqueous media makes them ideal for transesterification reactions involving hydrophobic substrates. Several lipases from various microbial sources have been identified and characterized for their efficacy in catalyzing the acylation of enols.

Key biocatalysts include:

Candida antarctica Lipase (B570770) B (CALB): Often used in an immobilized form (e.g., Novozym 435), CALB is a versatile and highly stable lipase known for its broad substrate specificity and high enantioselectivity. researchgate.netnih.gov

Pseudomonas cepacia Lipase (PCL): This lipase has demonstrated effectiveness in the chemoselective monoacetylation of various compounds. researchgate.net

Pseudomonas fluorescens Lipase (PFL): PFL has been identified as an optimal enzyme for the transesterification synthesis of other acetate esters, such as geranyl acetate. jst.go.jp

Esterases from Marchantia polymorpha: These enzymes have been shown to catalyze the asymmetric hydrolysis of enol acetates, indicating their potential for stereoselective transformations.

The selection of the biocatalyst is crucial and often depends on the specific substrate and desired outcome of the reaction.

The efficiency of the enzyme-catalyzed synthesis of enol acetates is highly dependent on the reaction conditions. Optimization of these parameters is critical to achieve high yields and selectivity. Key factors to consider include the choice of acyl donor, solvent, temperature, and enzyme loading.

Acyl Donor: Vinyl acetate is a commonly used acyl donor in lipase-catalyzed transesterification for the synthesis of enol acetates. researchgate.netjst.go.jp Its use is advantageous because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation and making the reaction essentially irreversible. Isopropenyl acetate can also be used. researchgate.net

Solvent: The choice of organic solvent can significantly impact enzyme activity and stability. Solvents like hexane, tert-butyl methyl ether (TBME), and ionic liquids have been successfully employed in lipase-catalyzed reactions. researchgate.netnih.gov In some cases, the acyl donor, such as vinyl acetate, can also serve as the solvent. jst.go.jp

Temperature: The optimal reaction temperature is a balance between enzyme activity and stability. For instance, the optimal temperature for the synthesis of geranyl acetate using Pseudomonas fluorescens lipase was found to be 30°C. jst.go.jp

Enzyme Loading and Agitation: The amount of enzyme and the agitation speed are also important parameters. Adequate agitation is necessary to overcome mass transfer limitations. jst.go.jp

The table below summarizes the key parameters and findings from relevant studies on the biocatalytic synthesis of enol acetates.

| Parameter | Typical Values/Observations | Research Finding |

| Biocatalyst | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), Pseudomonas fluorescens Lipase (PFL) | Lipase from Pseudomonas fluorescens was identified as the optimal enzyme for the synthesis of geranyl acetate. jst.go.jp |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Vinyl esters often provide the highest activity and yield in lipase-catalyzed acylations. nih.gov |

| Solvent | Hexane, tert-Butyl methyl ether (TBME), Ionic Liquids, or solvent-free (using acyl donor as solvent) | Immobilized lipase PS-C “Amano” II showed optimal activity in anhydrous TBME for the synthesis of a rapamycin (B549165) analogue. nih.gov |

| Temperature | 25-50 °C | The optimal reaction temperature for geranyl acetate synthesis with PFL was 30°C. jst.go.jp |

| Agitation Speed | 150-250 rpm | External diffusion limitations can be reduced by increasing the agitation speed, for example, to 240 rpm in geranyl acetate synthesis. jst.go.jp |

| Reaction Time | 24-48 hours | In the kinetic resolution of a quinolone derivative, the reaction reached completion after 48 hours using CAL-B. nih.gov |

Vii. Environmental Fate and Degradation Studies

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. ias.ac.in This is a major pathway for the removal of many organic chemicals from soil and water environments.

Microorganisms are known to metabolize a wide variety of organic compounds, using them as a source of carbon and energy. ias.ac.in For fragrance ingredients like terpene acetates, which are structurally similar to 1-Isopropyl-4-methylpent-1-enyl acetate (B1210297), microbial degradation is a well-documented process. researchgate.net The initial step in the biodegradation of an acetate ester is often the enzymatic hydrolysis of the ester bond by esterases, releasing the corresponding alcohol and carboxylic acid. ias.ac.in In this case, this would lead to the formation of 1-isopropyl-4-methylpent-1-enol and acetic acid.

Following the initial hydrolysis, the resulting alcohol and acid can be further degraded. The unsaturated alcohol can undergo oxidation at the double bond or the alcohol group, leading to the formation of aldehydes, ketones, and carboxylic acids. ias.ac.in These smaller, oxygenated molecules can then enter central metabolic pathways of the microorganisms and be completely broken down (mineralized) to carbon dioxide and water. ias.ac.in Studies on related compounds like dimethyl phthalate (B1215562) esters have shown that while mineralization may not always be complete, transformation to metabolites like corresponding acids does occur under various environmental conditions. nih.gov

Based on the known degradation pathways of similar compounds, a number of environmentally relevant degradation products of 1-Isopropyl-4-methylpent-1-enyl acetate can be predicted. The primary degradation products from both abiotic and biotic pathways would likely be:

Acetic acid: A common, readily biodegradable compound resulting from the hydrolysis of the acetate group.

1-Isopropyl-4-methylpent-1-enol: The corresponding alcohol formed from hydrolysis. This unsaturated alcohol would be susceptible to further oxidation.

Further degradation of 1-isopropyl-4-methylpent-1-enol by microbial action or photolysis could lead to a variety of other products. Oxidation of the double bond could lead to the formation of epoxides, which can then be hydrolyzed to diols. Oxidation of the alcohol group would form an aldehyde, which could be further oxidized to a carboxylic acid. These transformation products are generally more water-soluble and often more amenable to further biodegradation than the parent compound. The breakdown of unsaturated fatty acids, a related class of compounds, often proceeds through oxidation and cleavage of the carbon chain. researchgate.net

Table 2: Plausible Environmental Degradation Products of this compound

| Parent Compound | Degradation Pathway | Predicted Degradation Product(s) |

| This compound | Hydrolysis (Abiotic & Biotic) | Acetic acid, 1-Isopropyl-4-methylpent-1-enol |

| 1-Isopropyl-4-methylpent-1-enol | Microbial Oxidation | 1-Isopropyl-4-methylpent-1-enal, 1-Isopropyl-4-methylpent-1-enoic acid |

| This compound/enol | Photolysis (Atmospheric) | Various smaller oxygenated compounds (aldehydes, ketones) |

Viii. Design and Synthesis of Novel Derivatives and Analogs of 1 Isopropyl 4 Methylpent 1 Enyl Acetate

Systematic Modifications of the Alkenyl and Alkyl Moieties

The alkenyl and alkyl components of 1-isopropyl-4-methylpent-1-enyl acetate (B1210297) offer numerous avenues for modification. Changes to the isopropyl group, the methylpentenyl backbone, and the position of the double bond can significantly influence the molecule's steric and electronic properties.

One common strategy for the synthesis of such enol acetates involves the acylation of a corresponding ketone enolate. For instance, the parent ketone, 4-methyl-1-isopropylpentan-2-one, can be deprotonated using a strong base like lithium diisopropylamide (LDA) followed by trapping the resulting enolate with acetic anhydride (B1165640). reddit.com The regioselectivity of enolate formation can be controlled by kinetic versus thermodynamic conditions.

Table 1: Proposed Analogs through Modification of Alkenyl and Alkyl Moieties

| Analog Name | Modification from Parent Compound | Potential Synthetic Precursor (Ketone) |

| 1-tert-Butyl-4-methylpent-1-enyl acetate | Isopropyl group replaced with a tert-butyl group | 1,1-Dimethylethyl-4-methylpentan-2-one |

| 1-Cyclohexyl-4-methylpent-1-enyl acetate | Isopropyl group replaced with a cyclohexyl group | 1-Cyclohexyl-4-methylpentan-2-one |

| 1-Isopropyl-4-ethylpent-1-enyl acetate | Methyl group at C4 replaced with an ethyl group | 1-Isopropyl-4-ethylpentan-2-one |

| 1-Isopropyl-3-methylpent-1-enyl acetate | Shift of the methyl group from C4 to C3 | 1-Isopropyl-3-methylpentan-2-one |

The synthesis of these analogs would likely follow similar protocols, with the specific ketone precursor determining the final structure of the alkyl and alkenyl moieties. The introduction of different alkyl groups can be achieved through various established synthetic routes, such as Grignard reactions or organocuprate additions to α,β-unsaturated ketones.

Variations of the Acetate Ester Group

The acetate group is a versatile handle for modification, allowing for the introduction of a wide range of functionalities. This can be achieved either by using different acylating agents during the initial synthesis or through transesterification reactions on the pre-formed enol acetate.

The use of different carboxylic acid anhydrides or acyl chlorides in the enolate trapping step provides a direct route to a variety of enol esters. For example, reacting the enolate of 4-methyl-1-isopropylpentan-2-one with propionic anhydride would yield 1-isopropyl-4-methylpent-1-enyl propionate. This approach allows for the incorporation of longer alkyl chains, aromatic rings, or functional groups within the ester moiety. google.com

Table 2: Proposed Analogs through Variation of the Acetate Ester Group

| Analog Name | Ester Group | Potential Acylating Agent | Anticipated Property Change |

| 1-Isopropyl-4-methylpent-1-enyl propionate | Propionate | Propionic anhydride | Increased lipophilicity |

| 1-Isopropyl-4-methylpent-1-enyl benzoate | Benzoate | Benzoyl chloride | Introduction of aromaticity, potential for π-stacking |

| 1-Isopropyl-4-methylpent-1-enyl trifluoroacetate (B77799) | Trifluoroacetate | Trifluoroacetic anhydride | Increased electrophilicity of the carbonyl carbon |

| 1-Isopropyl-4-methylpent-1-enyl pivalate (B1233124) | Pivalate | Pivaloyl chloride | Increased steric hindrance around the ester |

Enzyme-catalyzed transesterification offers a milder alternative for diversifying the ester group. Lipases, for instance, have been shown to catalyze the reaction between enol acetates and various alcohols to produce new enol esters. researchgate.net This biocatalytic approach can offer high selectivity and is compatible with a wider range of functional groups.

Investigation of Stereoisomeric Variants

The double bond in 1-isopropyl-4-methylpent-1-enyl acetate can exist as either the (E)- or (Z)-isomer. The stereochemical outcome of the enol acetate synthesis is often dependent on the reaction conditions. Kinetically controlled enolization at low temperatures with bulky bases tends to favor the formation of the less substituted (E)-enolate, while thermodynamically controlled conditions can lead to mixtures of isomers. reddit.com

Furthermore, if the alkyl chain contains stereocenters, diastereomeric variants of the enol acetate can be synthesized. For example, if a chiral ketone precursor is used, the resulting enol acetate will also be chiral. The enantioselective synthesis of enol esters can be achieved through various methods, including the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation of the corresponding alkynyl ester is one such approach. acs.org

Research on the enantioselective synthesis of enol ester epoxides has shown that chiral ketones can be used as catalysts for the epoxidation of enol esters with high enantioselectivities. researchgate.netorganic-chemistry.org The subsequent rearrangement of these epoxides can proceed with either retention or inversion of configuration, providing a pathway to enantiomerically enriched α-acyloxy ketones. researchgate.netorganic-chemistry.org This highlights the potential for creating and controlling stereochemistry in derivatives of this compound.

Structure-Reactivity Relationship (SRR) Studies of Designed Analogs

The systematic synthesis of analogs of this compound allows for the investigation of structure-reactivity relationships (SRR). By comparing the reactivity of different analogs in specific reactions, insights into the electronic and steric effects of the various substituents can be gained.

For example, the susceptibility of the enol double bond to electrophilic attack can be studied. Analogs with electron-donating groups on the alkenyl chain would be expected to be more reactive towards electrophiles, while electron-withdrawing groups would decrease reactivity. Similarly, the steric hindrance around the double bond, influenced by the size of the alkyl groups, will play a significant role in controlling the approach of reagents.

The reactivity of the ester carbonyl group can also be modulated. The introduction of electron-withdrawing groups in the acyl portion, such as in the trifluoroacetate analog, would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, bulky ester groups like pivalate could sterically hinder attack at the carbonyl carbon.

Enol acetates are also valuable substrates in transition metal-catalyzed cross-coupling reactions. For example, they have been used in enantioselective Tsuji allylation reactions to generate α-quaternary stereocenters. nih.govacs.org The electronic and steric properties of the analogs of this compound would be expected to influence the efficiency and selectivity of such transformations.

Ix. Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Microfluidic Platforms

The transition from batch to continuous-flow synthesis represents a significant leap forward for chemical manufacturing, and enol acetate (B1210297) chemistry is at the forefront of this evolution. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for seamless integration into multi-step sequences.

Continuous-flow processes for the production of simple enol acetates, such as isopropenyl acetate, have been developed to improve efficiency and reduce waste. google.com One patented method describes a continuous cyclic process where ketene (B1206846) is condensed with a ketone in the presence of an acid catalyst. google.com This approach minimizes the loss of reactants and byproducts, which is a common issue in batch procedures. google.com

Recent research has further demonstrated the utility of enol acetates as reagents in continuous-flow systems. For instance, isopropenyl acetate has been successfully employed as an acetyl donor in the continuous-flow synthesis of other valuable chemicals. acs.org The ability to perform reactions in concatenated continuous-flow reactors opens up possibilities for the automated, multi-step synthesis of complex molecules where an enol acetate is a key building block. acs.org

Microfluidic platforms, which operate on an even smaller scale, offer unparalleled precision in controlling reaction conditions and mixing. ethz.ch For enol acetate chemistry, this translates to the potential for rapid reaction screening, optimization, and the synthesis of highly pure compounds with minimal material consumption. The development of droplet-based microfluidic systems, for example, allows for the creation of thousands of independent microreactors, enabling high-throughput experimentation for discovering novel reactions and catalysts relevant to enol acetate synthesis. ethz.ch

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Enol Acetates

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and mixing google.com |

| Safety | Handling large volumes of reactive intermediates like ketene can be hazardous google.com | Smaller reactor volumes and better heat dissipation enhance safety ethz.ch |

| Efficiency | Can be time-consuming with significant downtime between batches google.com | Enables continuous production, reducing downtime and increasing throughput acs.org |

| Scalability | Scaling up can be challenging and may alter reaction outcomes | Scalability is often more straightforward by running reactors in parallel |

| Waste | Prone to side reactions and polymerization, leading to waste google.com | Improved selectivity and yield minimize waste generation acs.org |

Development of Novel Catalytic Systems for Enol Acetate Chemistry

The synthesis and functionalization of enol acetates are heavily reliant on catalysis. The development of novel catalytic systems is a vibrant area of research, focusing on improving stereoselectivity, expanding substrate scope, and utilizing more sustainable catalysts.

Acid and Metal Catalysis: Traditional methods for enol acetate synthesis often employ acid catalysts like p-toluenesulfonic acid or strong mineral acids such as sulfuric acid to facilitate the reaction between a ketone and an acetyl source, like acetic anhydride (B1165640) or isopropenyl acetate. google.comprepchem.comreddit.com However, research is ongoing to find milder and more selective catalysts. For example, cerium-catalyzed aerobic coupling of β-oxoesters with enol acetates has been reported to form valerolactone derivatives, showcasing the potential for oxidative C-C bond formation. researchgate.net

Biocatalysis and Chemoenzymatic Catalysis: A significant frontier is the use of enzymes, particularly lipases, in enol acetate chemistry. researchgate.net Lipases can catalyze the enantioselective transesterification of alcohols using enol acetates as acyl donors, providing access to chiral alcohols and acetates with high enantiomeric excess. researchgate.net

Furthermore, innovative one-pot processes combining enzymatic and metal-catalyzed reactions are emerging. A notable example is the asymmetric transformation of ketones or enol acetates into chiral acetates using a combination of a lipase (B570770) and a ruthenium complex. organic-chemistry.orgnih.gov This concerted catalytic system achieves deacetylation, keto-enol tautomerization, reduction, and enantioselective acetylation in a single reaction vessel, yielding products with high optical purity. organic-chemistry.org

Table 2: Selected Catalytic Systems for Enol Acetate Reactions

| Catalyst System | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Sulfuric Acid / p-Toluene Sulfonic Acid | Enol Acylation | Ketones, Isopropenyl Acetate | Well-established, cost-effective google.comprepchem.com |

| Lipase (e.g., Novozym 435) | Enantioselective Transesterification | Racemic Alcohols, Vinyl Acetate | High enantioselectivity, mild conditions researchgate.net |

| Lipase + Ruthenium Complex | Asymmetric Transformation | Ketones, Enol Acetates | One-pot synthesis of chiral acetates, high optical purity organic-chemistry.orgnih.gov |

| Cerium (IV) Ammonium Nitrate | Aerobic C-C Coupling | β-Oxoesters, Enol Acetates | Forms complex lactone structures researchgate.net |

| Palladium Complexes | Tsuji Allylation | Prochiral Enol Acetates, Allylic Alcohols | Generates α-quaternary stereocenters with high enantiomeric excess nih.gov |

Advanced Materials Science Applications Based on Enol Acetate Scaffolds

While enol acetates themselves are not typically considered "advanced materials," their role as crucial building blocks (scaffolds) in the synthesis of functional materials is an important and expanding area of research. Their utility lies in their ability to be converted into a wide array of more complex structures with specific properties.